Napyradiomycin A1

Übersicht

Beschreibung

Synthesis Analysis

The first asymmetric total synthesis of (-)-napyradiomycin A1 was achieved through a strategy that included the asymmetric halogenation of a simple alkene and a Johnson-Claisen rearrangement, generating a quaternary carbon next to a glucal-like oxygen (Snyder et al., 2009). This synthesis approach is significant for its precision in constructing the complex molecular architecture characteristic of napyradiomycins.

Molecular Structure Analysis

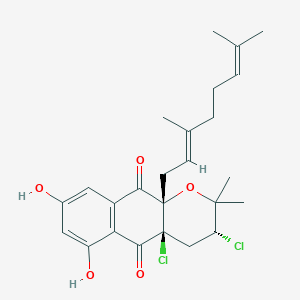

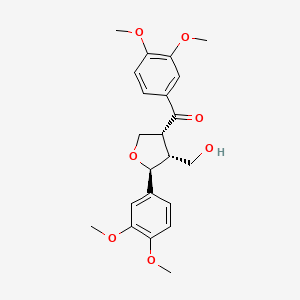

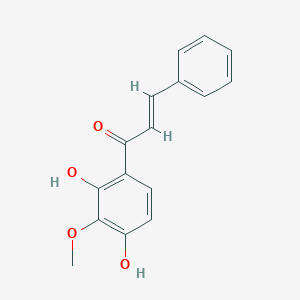

The molecular structures of napyradiomycins, including A1, have been elucidated through detailed spectroscopic analyses, including NMR and X-ray crystallography. These studies have revealed that napyradiomycins possess a unique and highly strained ring system, contributing to their biological activity. The structure of napyradiomycin A1, for example, includes chlorinated dihydroquinone units and a complex terpenoid moiety, which are crucial for its antimicrobial and anticancer effects (Motohashi et al., 2008).

Chemical Reactions and Properties

This compound and its analogs undergo various chemical reactions, including chloronium-induced terpenoid cyclization, which is a key step in their biosynthesis. This reaction is facilitated by vanadium-dependent haloperoxidase enzymes, highlighting the complex biosynthetic pathways involved in producing these natural products. Such reactions are critical for generating the structural diversity and bioactivity observed within the napyradiomycin family (McKinnie et al., 2018).

Physical Properties Analysis

The physical properties of napyradiomycins, including solubility, melting points, and optical rotation, are essential for understanding their chemical behavior and potential applications. While specific physical properties of this compound are not detailed in the sources available, these properties generally influence the compound's stability, reactivity, and interaction with biological targets.

Chemical Properties Analysis

This compound exhibits significant antibacterial and cytotoxic activities, attributable to its chemical structure. Its mode of action includes the disruption of bacterial cell walls and the induction of apoptosis in cancer cells. The presence of halogen atoms, particularly chlorine, plays a crucial role in its mechanism of action, enhancing its ability to interact with and disrupt biological molecules (Wu et al., 2013).

Wissenschaftliche Forschungsanwendungen

Napyradiomycin A1 has a wide range of scientific research applications:

Chemistry: It serves as a model compound for studying complex natural product synthesis and enzymatic catalysis.

Biology: The compound is used to investigate the mechanisms of microbial resistance and the role of natural products in microbial ecology.

Industry: The compound’s unique structure and biological activities make it valuable for developing novel pharmaceuticals and agrochemicals.

Wirkmechanismus

Napyradiomycin A1 exerts its effects by inhibiting mitochondrial complexes I and II, which are crucial components of the mitochondrial electron transport chain . This inhibition disrupts the production of adenosine triphosphate (ATP), leading to decreased cellular energy levels and ultimately cell death. The compound’s ability to inhibit these complexes makes it a potential candidate for targeting cancer cells and other rapidly proliferating cells.

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Napyradiomycin A1 plays a crucial role in biochemical reactions, particularly as an inhibitor of mitochondrial complexes I and II . It interacts with several enzymes and proteins, including aromatic prenyltransferases (NapT8 and NapT9) and vanadium-dependent haloperoxidase homologues (NapH1, NapH3, and NapH4) . These interactions are essential for its biosynthesis and biological activity. This compound’s ability to inhibit mitochondrial electron transport highlights its potential as a therapeutic agent against cancer cells .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It inhibits epidermal growth factor (EGF)-induced filopodium protrusion in human adenocarcinoma A431 cells, particularly when glycolytic pathways are restricted . This inhibition is indicative of its impact on cell signaling pathways and cellular metabolism. Additionally, this compound markedly decreases intracellular ATP levels in the presence of glycolytic inhibitors, further demonstrating its influence on cellular energy metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its inhibition of mitochondrial complexes I and II . This inhibition disrupts the mitochondrial electron transport chain, leading to decreased ATP production and subsequent cytotoxic effects on cancer cells. This compound’s interactions with enzymes such as NapH1, NapH3, and NapH4 are critical for its biosynthesis and biological activity . These enzymes facilitate chlorination and etherification reactions, which are essential for the compound’s structure and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound maintains its inhibitory effects on mitochondrial electron transport over extended periods, suggesting its potential for sustained therapeutic applications

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits antimicrobial and cytotoxic properties without significant adverse effects . At higher doses, this compound may induce toxic effects, highlighting the importance of dosage optimization for therapeutic applications. Studies have demonstrated threshold effects, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those mediated by aromatic prenyltransferases and vanadium-dependent haloperoxidases . These enzymes catalyze key reactions in the biosynthesis of this compound, contributing to its antimicrobial and cytotoxic properties. The compound’s interactions with these enzymes also affect metabolic flux and metabolite levels, further influencing its biological activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target cells, enhancing its therapeutic potential. The compound’s ability to inhibit mitochondrial electron transport also affects its distribution within cellular compartments .

Subcellular Localization

This compound’s subcellular localization is primarily within the mitochondria, where it exerts its inhibitory effects on mitochondrial complexes I and II . This localization is crucial for its activity, as it directly targets the mitochondrial electron transport chain. Additionally, post-translational modifications and targeting signals may influence its distribution to specific cellular compartments, further modulating its biological effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The first total synthesis of (±)-Napyradiomycin A1 was achieved through a tandem Michael-Dieckmann type reaction. . The synthesis is stereoselective, ensuring the correct spatial arrangement of atoms in the molecule.

Industrial Production Methods: Industrial production of Napyradiomycin A1 involves the use of three organic substrates: 1,3,6,8-tetrahydroxynaphthalene, dimethylallyl pyrophosphate, and geranyl pyrophosphate. The process is catalyzed by five enzymes: two aromatic prenyltransferases (NapT8 and NapT9) and three vanadium-dependent haloperoxidase homologues (NapH1, NapH3, and NapH4) . This enzymatic synthesis is efficient and can produce milligram quantities of the compound in one day.

Analyse Chemischer Reaktionen

Types of Reactions: Napyradiomycin A1 undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s unique structure allows it to participate in complex biosynthetic pathways.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide and molecular oxygen can be used.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are typically employed.

Substitution: Halogenation reactions often involve reagents like chlorine gas or bromine.

Major Products Formed: The reactions involving this compound can lead to the formation of various derivatives, each with distinct biological activities.

Vergleich Mit ähnlichen Verbindungen

. These compounds share a similar core structure but differ in their side chains and halogenation patterns. Napyradiomycin A1 is unique due to its specific arrangement of chlorine atoms and its potent inhibition of mitochondrial complexes I and II .

Similar Compounds:

Napyradiomycin B1: Similar core structure but different side chains.

Napyradiomycin A4: Contains additional halogen atoms and exhibits different biological activities.

This compound stands out due to its unique combination of structural features and biological activities, making it a valuable compound for scientific research and potential therapeutic applications.

Eigenschaften

IUPAC Name |

(3R,4aR,10aS)-3,4a-dichloro-10a-[(2E)-3,7-dimethylocta-2,6-dienyl]-6,8-dihydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30Cl2O5/c1-14(2)7-6-8-15(3)9-10-25-21(30)17-11-16(28)12-18(29)20(17)22(31)24(25,27)13-19(26)23(4,5)32-25/h7,9,11-12,19,28-29H,6,8,10,13H2,1-5H3/b15-9+/t19-,24+,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCPWMPCOEAOEDD-NQSCOFRMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCC12C(=O)C3=C(C(=CC(=C3)O)O)C(=O)C1(CC(C(O2)(C)C)Cl)Cl)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/C[C@]12C(=O)C3=C(C(=CC(=C3)O)O)C(=O)[C@]1(C[C@H](C(O2)(C)C)Cl)Cl)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30Cl2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601043827 | |

| Record name | Napyradiomycin A1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601043827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

481.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

103106-24-7 | |

| Record name | Napyradiomycin A1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103106247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Napyradiomycin A1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601043827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-N-(diaminomethylidene)-9-oxo-1-azatricyclo[6.5.1.04,14]tetradeca-2,4,6,8(14)-tetraene-2-carboxamide](/img/structure/B1242558.png)

![3-[(2-Nitro-1H-imidazol-1-yl)methoxy]-1,2,4-butanetriol](/img/structure/B1242564.png)

![[hydroxy(phenyl)methyl]succinyl-CoA](/img/structure/B1242575.png)